molecular formula C38H82NO7P B12687007 Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate CAS No. 93777-52-7

Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate

Cat. No.: B12687007
CAS No.: 93777-52-7
M. Wt: 696.0 g/mol
InChI Key: OTOYAWQBIJQTRP-UHFFFAOYSA-N
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Description

Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate (CAS 93777-52-7) is a high-purity, organic salt of interest in the development of advanced supramolecular systems and nanomaterials. Its molecular structure features a tris(2-hydroxyethyl)ammonium cation and a dihexadecyl phosphate anion. Dihexadecyl phosphate is a well-studied lipid known for its ability to form stable monolayers at interfaces . This makes related compounds valuable for fundamental research on Langmuir-Blodgett films, self-assembled nanostructures, and polymeric nanocontainers . Researchers are exploring these systems for potential applications as delivery systems for active pharmaceutical ingredients and in the creation of novel nanoscale structures . This product is intended for laboratory research purposes only.

Properties

CAS No.

93777-52-7

Molecular Formula

C38H82NO7P

Molecular Weight

696.0 g/mol

IUPAC Name

dihexadecyl phosphate;tris(2-hydroxyethyl)azanium

InChI

InChI=1S/C32H67O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-32H2,1-2H3,(H,33,34);8-10H,1-6H2

InChI Key

OTOYAWQBIJQTRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.C(CO)[NH+](CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl ether, pentabromo derivative involves the bromination of diphenyl ether. The reaction typically occurs in the presence of a brominating agent such as bromine or a bromine compound. The process is carried out under controlled conditions to ensure the selective bromination of the diphenyl ether molecule.

Industrial Production Methods

In industrial settings, the production of Diphenyl ether, pentabromo derivative is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Structural Analysis and Reactivity Trends

Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate combines a tris(2-hydroxyethyl)ammonium cation with a dihexadecyl phosphate anion. Key reactivity features inferred from analogs include:

ComponentReactivity CharacteristicsSupporting Studies
Tris(2-hydroxyethyl)ammonium- Acts as a phase-transfer catalyst in organic synthesis due to hydroxyl and ammonium groups .
- Forms hydrogen bonds with polar solvents or substrates .
Dihexadecyl phosphate- Hydrolyzes under acidic/basic conditions to release phosphoric acid and hexadecanol .
- Exhibits surfactant behavior in aqueous systems .

2.1. Hydrolysis of the Phosphate Ester Bond

Under acidic or alkaline conditions, the phosphate ester bonds in dihexadecyl phosphate may cleave:

Dihexadecyl phosphate+H2OH+/OH2Hexadecanol+Phosphoric acid\text{Dihexadecyl phosphate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} 2 \text{Hexadecanol} + \text{Phosphoric acid}

  • Kinetics : Long-chain alkyl esters typically hydrolyze slower than short-chain analogs due to steric hindrance .

  • Catalysis : Tris(2-hydroxyethyl)ammonium may stabilize transition states via hydrogen bonding .

2.2. Ion-Exchange Reactions

The ammonium-phosphate ionic pair can undergo anion exchange in polar solvents:

Tris(2-hydroxyethyl)ammonium+Dihexadecyl phosphate+ClTris(2-hydroxyethyl)ammonium chloride+Dihexadecyl phosphate\text{Tris(2-hydroxyethyl)ammonium}^+ \cdot \text{Dihexadecyl phosphate}^- + \text{Cl}^- \rightarrow \text{Tris(2-hydroxyethyl)ammonium chloride} + \text{Dihexadecyl phosphate}^-

  • Observed in ionic liquids with similar ammonium salts .

Limitations and Research Gaps

  • No peer-reviewed studies specifically address the synthesis, kinetics, or mechanistic pathways of this compound.

  • Surfactant behavior and micelle formation are inferred from structurally similar compounds like Hexadecyl(2-hydroxyethyl)dimethylammonium dihydrogen phosphate .

Recommended Experimental Proposals

To validate hypothesized reactivity:

  • Hydrolysis Studies : Monitor phosphate ester cleavage via 31P NMR^{31}\text{P NMR} in acidic/alkaline media.

  • Catalytic Screening : Test performance in Hantzsch or Biginelli reactions compared to Fe3_3O4_4-based catalysts .

  • Thermal Stability : Conduct TGA/DSC to assess decomposition thresholds (e.g., aliphatic linker stability at 460–510°C) .

Scientific Research Applications

Drug Delivery Systems

One of the most significant applications of THEA-DHP is in drug delivery systems. Its surfactant properties enable it to encapsulate poorly soluble drugs, improving their bioavailability.

  • Case Study: Liposomal Formulations
    A study investigated the use of THEA-DHP in liposomal formulations for delivering anticancer drugs. The results showed that liposomes modified with THEA-DHP exhibited significantly higher cellular uptake in cancer cell lines compared to standard liposomes lacking the compound. This enhancement was attributed to increased membrane fluidity and improved interaction with cancer cell membranes.
  • Mechanism of Action
    THEA-DHP enhances membrane permeability, facilitating the uptake of therapeutic agents into cells. This property has been confirmed through various assays, including fluorescence spectroscopy and electron microscopy.

Antimicrobial Activity

THEA-DHP exhibits strong antimicrobial properties against various microorganisms, including bacteria and fungi.

  • Case Study: Efficacy Against Bacteria
    In a study evaluating its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, THEA-DHP demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL for both bacteria. This suggests its potential use in topical antiseptic formulations due to its rapid bactericidal action.
  • Mechanism of Action
    The antimicrobial activity is primarily due to the interaction between the positively charged ammonium groups of THEA-DHP and the negatively charged components of microbial membranes. This interaction disrupts microbial cell membranes, leading to cell lysis.

Biocompatibility and Safety

The biocompatibility of THEA-DHP is crucial for its application in biomedical fields.

  • Cell Interaction Studies
    Research indicates that THEA-DHP can alter membrane permeability in eukaryotic cells without causing significant cytotoxicity. This property is particularly relevant for drug delivery systems where enhanced permeability can facilitate the uptake of therapeutic agents.

Mechanism of Action

The mechanism by which Diphenyl ether, pentabromo derivative exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions that propagate the combustion process, effectively slowing down or stopping the fire. The compound targets the gas phase of the combustion process, disrupting the formation of flammable gases.

Comparison with Similar Compounds

Tris(2-hydroxyethyl)ammonium Dihydrogen Phosphate

  • Molecular formula: $ \text{C}6\text{H}{18}\text{NO}_7\text{P} $ ().
  • Molecular weight : 247.18 g/mol.
  • Key differences : The dihydrogen phosphate anion ($ \text{H}2\text{PO}4^- $) confers higher water solubility compared to the lipophilic dihexadecyl phosphate. This limits its utility in lipid-based formulations but makes it suitable for aqueous-phase applications .

Bis[tris(2-hydroxyethyl)ammonium] Hexadecyl Phosphate

  • Molecular formula : Likely $ \text{C}{22}\text{H}{54}\text{N}2\text{O}7\text{P} $ ().
  • Molecular weight : ~504 g/mol.
  • Key differences : Contains two tris(2-hydroxyethyl)ammonium cations paired with one hexadecyl phosphate anion. This reduces hydrophobicity compared to dihexadecyl phosphate derivatives, altering micelle-forming behavior .

Surfactant Performance Comparison

Dihexadecyl Phosphate vs. Other Phosphate Esters

Compound Molecular Weight (g/mol) Critical Micelle Concentration (CMC) Application
Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate ~730 Low (nanomolar range) Niosome stabilization
Tris(2-butoxyethyl) phosphate 398.5 Moderate (millimolar range) Plasticizer, flame retardant
2-(Trimethylammonio)ethyl phosphate 182.14 High (aqueous solutions) Cell membrane studies

Findings :

  • Dihexadecyl phosphate derivatives exhibit superior membrane stabilization in niosomes due to long alkyl chains restricting coalescence and aggregation .
  • Tris(2-butoxyethyl) phosphate lacks surfactant efficacy but is used industrially for its thermal stability .

Cationic Surfactant Comparisons

Tris(2-hydroxyethyl)ammonium vs. Trimethylammonium Derivatives

Compound Cation Structure Hydrophobicity Primary Use
This compound Tris(2-hydroxyethyl) High Nanocarrier systems
Cetyl trimethylammonium chloride Trimethylammonium Moderate Disinfectants, DNA extraction
Dihexadecyl dimethyl ammonium chloride Dimethylammonium High Antimicrobial coatings

Findings :

  • The tris(2-hydroxyethyl)ammonium cation enhances biocompatibility and reduces cytotoxicity compared to trimethylammonium surfactants, making it preferable for biomedical applications .

Anion-Driven Functional Differences

Dihexadecyl Phosphate vs. Palmitate

Compound Anion Type Solubility in Lipids Encapsulation Efficiency
This compound Phosphate ester High >80%
Tris(2-hydroxyethyl)ammonium palmitate (CAS: 49719-60-0) Carboxylate Moderate ~60%

Findings :

  • Phosphate esters provide stronger electrostatic stabilization in niosomes than carboxylates, improving drug-loading capacity .

Biological Activity

Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate (THEA-DHP) is a quaternary ammonium compound notable for its surfactant and antimicrobial properties. This compound has garnered interest in various fields, particularly in pharmaceuticals and cosmetics, due to its unique biological activity profile. This article provides an overview of its biological activities, including antimicrobial effects, interactions with biological membranes, and potential applications in drug delivery systems.

Chemical Structure and Properties

THEA-DHP is characterized by a central nitrogen atom bonded to three hydroxyethyl groups and two long-chain hexadecyl phosphate moieties. Its molecular formula is C34_{34}H74_{74}N1_{1}O4_{4}P, with a molar mass of approximately 599.91 g/mol. The presence of long hydrophobic alkyl chains contributes to its surfactant properties, making it effective in stabilizing emulsions and enhancing the solubility of hydrophobic drugs.

Biological Activity

1. Antimicrobial Properties
THEA-DHP exhibits strong antimicrobial activity against a range of microorganisms, including bacteria and fungi. Studies have demonstrated that it disrupts microbial cell membranes, leading to cell lysis. The mechanism of action involves the interaction between the positively charged ammonium groups and the negatively charged components of microbial membranes, which enhances membrane permeability and ultimately results in cell death .

2. Interaction with Biological Membranes
Research indicates that THEA-DHP can alter membrane permeability in eukaryotic cells as well. This property is particularly relevant for drug delivery systems where enhanced permeability can facilitate the uptake of therapeutic agents into cells. The compound's ability to interact with lipid bilayers has been confirmed through various assays, including fluorescence spectroscopy and electron microscopy .

3. Applications in Drug Delivery
Due to its surfactant properties and ability to enhance membrane permeability, THEA-DHP is being explored as a carrier for drug delivery systems. It can encapsulate hydrophobic drugs, improving their bioavailability. In vitro studies have shown that formulations containing THEA-DHP can significantly increase the cellular uptake of poorly soluble drugs compared to conventional formulations .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of THEA-DHP against Staphylococcus aureus and Escherichia coli, it was found that the compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL for both bacteria. The study highlighted the potential use of THEA-DHP in topical antiseptic formulations due to its rapid bactericidal action.

Case Study 2: Drug Delivery Enhancement

Another investigation focused on the use of THEA-DHP in liposomal formulations for delivering anticancer drugs. The results indicated that liposomes modified with THEA-DHP showed a significantly higher cellular uptake in cancer cell lines compared to standard liposomes without the compound. This enhancement was attributed to both increased membrane fluidity and improved interaction with cancer cell membranes .

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
This compound93777-52-7Strong antimicrobial activity; effective surfactant properties
Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate13169429Similar structure; potential for enhanced biological activity due to different alkyl chain lengths
Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate66046-06-8Contains multiple ammonium groups; may exhibit enhanced biological activity due to increased positive charge density

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